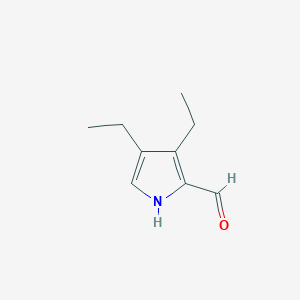

3,4-diethyl-1H-pyrrole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-5-10-9(6-11)8(7)4-2/h5-6,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYWSUQOZBWQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=C1CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326880 | |

| Record name | 3,4-diethyl-2-formylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-26-4 | |

| Record name | 3,4-diethyl-2-formylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-diethyl-1H-pyrrole-2-carbaldehyde CAS number

An In-depth Technical Guide to 3,4-diethyl-1H-pyrrole-2-carbaldehyde

CAS Number: 1006-26-4

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and applications of this compound. This substituted pyrrole is a valuable heterocyclic building block, particularly in the synthesis of porphyrin-based therapeutic agents.

Chemical and Physical Properties

This compound is a stable, substituted aromatic aldehyde. Its physical and chemical properties are summarized below, providing essential data for laboratory and development settings.

| Property | Value | Reference |

| CAS Number | 1006-26-4 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3] |

| Melting Point | 42-45 °C | [3] |

| Boiling Point | 244 °C | [3] |

| Density | 1.042 g/cm³ | [3] |

| Flash Point | 107 °C | [3] |

| InChIKey | AUYWSUQOZBWQFZ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCC1=C(C=C(N1)C=O)CC | [3] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Vilsmeier-Haack formylation of the corresponding 3,4-diethylpyrrole precursor.[4] This reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like pyrroles.[5][6][7]

Vilsmeier-Haack Reaction: A Representative Protocol

The following protocol is a detailed, representative procedure for the formylation of a pyrrole substrate, based on the well-established method for the parent pyrrole.[8] This can be adapted for the synthesis of the title compound starting from 3,4-diethylpyrrole.

Materials:

-

3,4-Diethylpyrrole (1.0 mole)

-

N,N-Dimethylformamide (DMF) (1.1 moles)

-

Phosphorus oxychloride (POCl₃) (1.1 moles)

-

Dichloromethane (or ethylene dichloride)

-

Sodium acetate trihydrate

-

Deionized water

-

Saturated aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Petroleum ether (or hexanes) for recrystallization

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, add N,N-Dimethylformamide (DMF). Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel to the cooled DMF, ensuring the internal temperature is maintained below 20 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 15-30 minutes to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).

-

Formylation: Re-cool the mixture in an ice bath and add dichloromethane as a solvent.

-

Prepare a solution of 3,4-diethylpyrrole in dichloromethane. Add this solution dropwise to the stirred Vilsmeier reagent mixture, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 15-30 minutes.

-

Hydrolysis: Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a solution of sodium acetate trihydrate in water.

-

Carefully and slowly pour the reaction mixture into the stirred sodium acetate solution. An exothermic reaction will occur.

-

Heat the resulting mixture to reflux for 15 minutes with vigorous stirring to ensure complete hydrolysis of the iminium intermediate.

-

Work-up and Purification: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine all organic extracts and wash sequentially with saturated aqueous sodium carbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or hexanes to yield pure this compound.

Key Applications in Drug Development

Pyrrole-2-carbaldehyde derivatives are crucial intermediates in medicinal chemistry.[9] this compound is particularly significant as a precursor for the synthesis of β-substituted porphyrins and related macrocycles.[4] These structures are foundational to the development of agents for Photodynamic Therapy (PDT), a treatment modality for various cancers and other diseases.[10]

The ethyl groups at the 3 and 4 positions provide increased lipophilicity and influence the electronic properties of the final porphyrin, which can modulate its photosensitizing efficiency and biodistribution.

Mandatory Visualizations

Synthetic Pathway Diagrams

The following diagrams illustrate the key chemical transformations discussed in this guide.

Caption: Workflow for the Vilsmeier-Haack formylation of 3,4-diethylpyrrole.

Caption: Logical pathway for the synthesis of porphyrins using the title compound.

References

- 1. This compound | 1006-26-4 [chemicalbook.com]

- 2. 1006-26-4(1H-Pyrrole-2-carboxaldehyde, 3,4-diethyl-) | Kuujia.com [ja.kuujia.com]

- 3. CAS No.1006-26-4 | 1H-Pyrrole-2-carboxaldehyde, 3,4-diethyl- | chem960.com [chem960.com]

- 4. 3,4-Diethylpyrrole | [frontierspecialtychemicals.com]

- 5. jk-sci.com [jk-sci.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 10. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,4-diethyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The synthesis involves a two-step process: the initial construction of the 3,4-diethyl-1H-pyrrole core followed by its formylation to introduce the aldehyde functionality at the C2 position. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-stage process. The first stage focuses on the construction of the 3,4-disubstituted pyrrole ring system. A reliable method for this is the reaction of ethyl isocyanoacetate with a suitable nitroalkene, followed by hydrolysis and decarboxylation. The second stage involves the introduction of a formyl group onto the pyrrole ring, which can be accomplished via the Vilsmeier-Haack reaction.

Experimental Protocols

Stage 1: Synthesis of 3,4-diethyl-1H-pyrrole

This stage involves a multi-step procedure starting from the preparation of the nitroalkene precursor, followed by the pyrrole ring formation and subsequent decarboxylation. The following protocol is adapted from a procedure published in Organic Syntheses.[1]

A. Preparation of 4-Acetoxy-3-nitrohexane

-

To a flask containing 3-nitro-4-hexanol (2.24 mol), add 1 mL of concentrated sulfuric acid and cool in an ice bath.

-

Slowly add acetic anhydride (2.35 mol) while maintaining the temperature below 60 °C.

-

After the addition is complete, stir the mixture for 1 hour.

-

Remove the lower boiling components (acetic anhydride and acetic acid) by vacuum distillation.

B. Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate

-

In a three-necked round-bottomed flask, combine 4-acetoxy-3-nitrohexane (0.54 mol), ethyl isocyanoacetate (0.45 mol), anhydrous tetrahydrofuran (320 mL), and anhydrous isopropyl alcohol (130 mL).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1 mol) to the mixture, maintaining the temperature between 20-30 °C using an ice bath.

-

After the addition, stir the mixture at room temperature for 12-15 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a biphasic mixture of aqueous 10% hydrochloric acid and diethyl ether.

-

Separate the aqueous layer and extract with diethyl ether.

-

Combine the organic layers, wash with 10% hydrochloric acid, and dry over magnesium sulfate.

-

Remove the ether under reduced pressure to obtain crude ethyl 3,4-diethylpyrrole-2-carboxylate.

C. Synthesis of 3,4-diethyl-1H-pyrrole

-

Hydrolyze the crude ethyl 3,4-diethylpyrrole-2-carboxylate with a solution of sodium hydroxide in water.

-

Heat the resulting solution to effect decarboxylation.

-

Isolate and purify the 3,4-diethyl-1H-pyrrole.

Stage 2: Vilsmeier-Haack Formylation of 3,4-diethyl-1H-pyrrole

This procedure is an adaptation of the Vilsmeier-Haack formylation of unsubstituted pyrrole.[2] The reaction utilizes a pre-formed Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

-

In a flask, cool a solution of 3,4-diethyl-1H-pyrrole in DMF to 0 °C.

-

Slowly add a solution of the Vilsmeier reagent (prepared from DMF and POCl₃) to the pyrrole solution, maintaining the low temperature.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an appropriate time (monitoring by TLC is recommended).

-

Upon completion, pour the reaction mixture into a solution of sodium acetate in water at 0 °C and stir.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Quantitative Data

| Compound | Starting Materials | Reagents and Solvents | Yield | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | 4-Acetoxy-3-nitrohexane, Ethyl isocyanoacetate | DBU, THF, Isopropyl alcohol | ~86% | N/A | N/A |

| 3,4-diethyl-1H-pyrrole | Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | NaOH, H₂O | N/A | N/A | N/A |

| This compound | 3,4-diethyl-1H-pyrrole, DMF, POCl₃ | Sodium acetate, Diethyl ether | ~77% | N/A | N/A |

Note: Yields are based on literature for analogous reactions and may vary.

Structure and Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3,4-diethyl-1H-pyrrole | C₈H₁₃N | 123.20 | N/A |

| This compound | C₉H₁₃NO | 151.21 | N/A |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers should note that while the provided protocols are based on established and reliable methods, optimization of reaction conditions may be necessary to achieve the desired yields and purity for their specific applications. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

Spectroscopic and Synthetic Profile of 3,4-diethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-diethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its spectroscopic characteristics and a detailed protocol for its synthesis. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this document presents a combination of data extrapolated from closely related analogs and established synthetic methodologies. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar compounds.

Spectroscopic Data

While specific experimental spectra for this compound are not readily found in peer-reviewed literature, the following tables summarize the expected spectroscopic data based on the analysis of analogous compounds, such as 3,4-dimethyl-1H-pyrrole-2-carbaldehyde and other substituted pyrroles. These predicted values provide a strong baseline for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | CHO |

| ~6.9 | d | 1H | H-5 |

| ~2.7 | q | 4H | -CH₂-CH₃ |

| ~1.2 | t | 6H | -CH₂-CH₃ |

| >10.0 | br s | 1H | NH |

Solvent: CDCl₃. Predicted shifts are based on data for similar pyrrole-2-carbaldehydes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (aldehyde) |

| ~135 | C-2 |

| ~130 | C-3 |

| ~128 | C-4 |

| ~118 | C-5 |

| ~20 | -CH₂-CH₃ |

| ~15 | -CH₂-CH₃ |

Solvent: CDCl₃. Predicted shifts are based on data for analogous compounds.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2970, ~2930, ~2870 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1650 | Strong | C=O Stretch (Aldehyde) |

| ~1550 | Medium | C=C Stretch (Pyrrole Ring) |

| ~1460, ~1380 | Medium | C-H Bend (Aliphatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| [M]+ | High | Molecular Ion |

| [M-1]+ | Medium | Loss of H from aldehyde |

| [M-29]+ | High | Loss of CHO group |

| [M-15]+ | Medium | Loss of CH₃ from ethyl group |

Predicted for Electron Ionization (EI) Mass Spectrometry. The exact molecular weight of C₉H₁₃NO is approximately 151.21 g/mol .

Experimental Protocols

The most common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as pyrrole.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general procedure that can be adapted for the specific synthesis of this compound, starting from 3,4-diethylpyrrole.

Materials:

-

3,4-diethylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a complex.

-

Reaction with Pyrrole: After the addition of POCl₃ is complete, add anhydrous dichloromethane (or 1,2-dichloroethane) to the flask. To this mixture, add a solution of 3,4-diethylpyrrole in the same anhydrous solvent dropwise via the dropping funnel, while maintaining the low temperature.

-

Reaction Completion: After the addition of the pyrrole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux for a period of time to ensure completion (monitoring by TLC is recommended).

-

Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium acetate trihydrate to hydrolyze the intermediate iminium salt. After the addition, heat the mixture to reflux for a short period.

-

Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the characterization of the synthesized compound.

Caption: Vilsmeier-Haack reaction for the synthesis of this compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Technical Guide: Physicochemical and Synthetic Profile of 3,4-diethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-diethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a common motif in a variety of biologically active compounds. This technical guide provides a summary of the known physical characteristics of this compound, a detailed experimental protocol for its synthesis, and a conceptual workflow for its evaluation in a drug discovery context.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic and biological applications.

| Property | Value | Reference |

| CAS Number | 1006-26-4 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Melting Point | 42-45 °C | [1] |

| Boiling Point | 244 °C | [1] |

| Density | 1.042 g/cm³ | [1] |

| Flash Point | 107 °C | [1] |

Spectral Data

Expected ¹H NMR Spectral Data (in CDCl₃): The proton NMR spectrum is expected to show signals for the aldehyde proton (around 9.5 ppm), the pyrrole NH proton (a broad signal, typically > 9.0 ppm), the pyrrole ring proton, and the protons of the two ethyl groups (quartets for the CH₂ and triplets for the CH₃ groups).

Expected ¹³C NMR Spectral Data (in CDCl₃): The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde group (around 180 ppm), signals for the sp² hybridized carbons of the pyrrole ring, and signals for the carbons of the ethyl substituents.

Expected IR Spectral Data: The infrared spectrum is expected to show a characteristic strong absorption band for the C=O stretching of the aldehyde group in the region of 1650-1680 cm⁻¹. A broad band corresponding to the N-H stretching of the pyrrole ring is also expected around 3200-3400 cm⁻¹.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. The following is a detailed protocol for the synthesis of this compound from 3,4-diethyl-1H-pyrrole.

Reaction Scheme:

Materials:

-

3,4-diethyl-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate trihydrate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Heating mantle

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Rotary evaporator

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place anhydrous N,N-dimethylformamide (1.1 equivalents). Cool the flask in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel over a period of 15 minutes, maintaining the internal temperature between 10-20 °C. An exothermic reaction will occur, forming the Vilsmeier reagent complex.

-

Reaction with Pyrrole: After the addition of POCl₃ is complete, remove the ice bath and stir the mixture for an additional 15 minutes at room temperature. Re-cool the mixture in an ice bath and add anhydrous 1,2-dichloroethane. Once the internal temperature is below 5 °C, add a solution of 3,4-diethyl-1H-pyrrole (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise over 1 hour.

-

Reaction Completion and Work-up: After the addition of the pyrrole is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes. Cool the reaction mixture to room temperature.

-

Hydrolysis: Carefully add a solution of sodium acetate trihydrate (5.5 equivalents) in water to the reaction mixture. Reflux the mixture with vigorous stirring for another 15 minutes.

-

Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with diethyl ether. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Logical Workflow for Biological Evaluation

While specific signaling pathways for this compound are not yet elucidated, a general workflow for its initial biological evaluation in a drug discovery context can be proposed. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.

This workflow begins with the synthesis and purification of the compound, followed by high-throughput screening to identify any biological activity. Promising "hits" are then validated and subjected to lead optimization to improve their properties. Subsequent stages involve detailed in vitro and in vivo studies to determine the mechanism of action, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profiles, ultimately leading to preclinical development.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides foundational information on its physical properties and a reliable synthetic method. The outlined biological evaluation workflow offers a strategic approach for researchers and drug development professionals to explore its therapeutic potential. Further studies are warranted to fully characterize its spectral properties and to investigate its biological activities and potential mechanisms of action.

References

An In-depth Technical Guide to the Reactivity Profile of Substituted Pyrrole-2-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and reactivity of substituted pyrrole-2-carbaldehydes, a class of heterocyclic compounds pivotal to pharmaceutical synthesis and materials science.[1][2] Their value stems from a unique molecular architecture: an electron-rich aromatic pyrrole ring combined with a versatile aldehyde functional group.[3] This duality allows for a wide array of chemical transformations, making them ideal building blocks for complex molecular design.

Synthesis of Substituted Pyrrole-2-carbaldehydes

The construction of the substituted pyrrole-2-carbaldehyde scaffold can be achieved through several key synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich heterocycles, including pyrroles.[4][5] The reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, an iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

The reaction proceeds preferentially at the electron-rich C-2 (α) position of the pyrrole ring.[7][8] The regioselectivity is influenced by both electronic and steric factors; bulky substituents on the pyrrole nitrogen can hinder attack at the α-position, leading to increased formation of the β-formylated product.[9]

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a foundational method for constructing the pyrrole ring itself. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[10][11] To yield a pyrrole-2-carbaldehyde, the 1,4-dicarbonyl precursor must already contain the aldehyde functionality or a protected equivalent. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[12][13]

Modern Synthetic Approaches: Oxidative Annulation

Recent advancements have led to greener and more efficient syntheses. One such method is the de novo synthesis of pyrrole-2-carbaldehydes via an iodine/copper-mediated oxidative annulation. This approach utilizes readily available aryl methyl ketones, arylamines, and acetoacetate esters.[14] The proposed mechanism involves a sequence of iodination, Kornblum oxidation, condensation, cyclization, and finally, oxidative aromatization, with molecular oxygen serving as the terminal oxidant for the aldehyde oxygen.[14] This method avoids harsh oxidants and provides good yields for a range of substituted products.[14]

Table 1: Selected Synthesis Methods for Substituted Pyrrole-2-carbaldehydes

| Method | Substrates | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | N-Substituted Pyrroles | DMF, POCl₃, then H₂O workup | Good to Excellent | [6][15] |

| Paal-Knorr | 1,4-Dicarbonyls, Amines | Weak acid (e.g., Acetic Acid) | Variable | [10][11] |

| Oxidative Annulation | Aryl methyl ketones, Arylamines, Acetoacetate esters | CuCl₂, I₂, O₂, DMSO, 100°C | Up to 74% |[14] |

Reactivity Profile

The reactivity of substituted pyrrole-2-carbaldehydes is dictated by the interplay between the aldehyde group and the pyrrole ring.

Reactions at the Aldehyde Group

The aldehyde functionality is a hub for a variety of nucleophilic addition and condensation reactions, making it a versatile handle for molecular elaboration.[3]

-

Condensation Reactions: The aldehyde readily reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamines to form oximes.[3]

-

Carbon-Carbon Bond Formation: It can participate in Wittig reactions to introduce alkenyl groups or undergo addition with Grignard reagents to form secondary alcohols.[3]

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding pyrrole-2-carboxylic acid or reduced to pyrrole-2-methanol, providing access to different functional groups.[16]

Reactions on the Pyrrole Ring

The pyrrole ring is inherently electron-rich and reactive towards electrophiles. However, the C2-aldehyde group is electron-withdrawing, which deactivates the ring relative to unsubstituted pyrrole.[16]

-

Electrophilic Aromatic Substitution: Substitution typically occurs at the C4 position, which is the most electron-rich site after C2 is occupied and deactivated. Common electrophilic substitutions include halogenation, nitration, and Friedel-Crafts reactions.[3][17] The attack at C2 is preferred in unsubstituted pyrrole because the intermediate carbocation is stabilized by more resonance structures.[16][17]

-

N-Substitution: The N-H proton is weakly acidic and can be removed by a strong base. The resulting pyrrolide anion is nucleophilic and can be readily alkylated or acylated at the nitrogen atom.[8]

-

Lithiation: Direct lithiation or halogen-lithium exchange can generate lithiated pyrrole species, which are powerful nucleophiles for introducing a wide variety of substituents onto the ring.[18]

Cycloaddition Reactions

The pyrrole system can participate in various cycloaddition reactions, leading to the formation of complex, fused heterocyclic systems.

-

[4+2] Cycloadditions (Diels-Alder): While pyrrole itself is a reluctant diene, N-substituted pyrroles, particularly those with electron-withdrawing groups on the nitrogen, can undergo Diels-Alder reactions.[19]

-

[6+2] Cycloadditions: Pyrrole-2-carbinols (the reduced form of the carbaldehydes) can be dehydrated to form reactive 2-methide-2H-pyrroles (azafulvenes).[20][21] These intermediates can undergo organocatalytic, enantioselective [6+2] cycloadditions with aldehydes to produce densely substituted pyrrolizine motifs, which are present in many natural products.[20][21]

Table 2: Representative Data for [6+2] Cycloaddition of Pyrrole-2-carbinol Derivatives

| Pyrrole-2-carbinol Substituent | Aldehyde | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| Phenyl | Phenylacetaldehyde | 65 | 98.5:1.5 | [20] |

| 4-Methoxyphenyl | Phenylacetaldehyde | 70 | 98:2 | [20] |

| 4-Bromophenyl | Phenylacetaldehyde | 51 | 98.5:1.5 | [20][21] |

| 2-Methylphenyl | Phenylacetaldehyde | 35 | 91:9 |[20] |

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Pyrrole

This protocol is a generalized procedure based on established methods.[22][23]

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place N,N-dimethylformamide (DMF, 1.1 equiv). Cool the flask in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise while maintaining the internal temperature between 10–20°C. An exothermic reaction forms the Vilsmeier reagent complex. Remove the ice bath and stir for 15-20 minutes.

-

Reaction with Pyrrole: Cool the mixture again in an ice bath and add a suitable solvent (e.g., ethylene dichloride). Once the temperature is below 10°C, add a solution of the substituted pyrrole (1.0 equiv) in the same solvent dropwise.

-

Reaction Completion: After addition, allow the mixture to warm to room temperature and then heat under reflux for 15-30 minutes to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture and cautiously add a solution of sodium acetate trihydrate (e.g., 5-6 equivalents) in water. Heat the mixture again to reflux for 15 minutes to hydrolyze the iminium intermediate.

-

Extraction and Purification: After cooling, separate the organic layer. Extract the aqueous phase with a suitable solvent (e.g., ether or ethyl acetate). Combine the organic extracts, wash with saturated sodium carbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[22][24]

Protocol 2: Iodine/Copper-Mediated Oxidative Annulation

This protocol is based on the method developed by Wu et al.[14]

-

Reaction Setup: To an oven-dried reaction tube, add the aryl methyl ketone (1.0 equiv), arylamine (1.2 equiv), acetoacetate ester (1.5 equiv), CuCl₂ (0.5 mmol), and I₂ (1.6 mmol).

-

Solvent and Atmosphere: Add dimethyl sulfoxide (DMSO) as the solvent and ensure the reaction is conducted under an oxygen atmosphere (e.g., using an O₂ balloon).

-

Reaction: Stir the mixture at 100°C for the required time (monitored by TLC).

-

Workup and Purification: After cooling to room temperature, quench the reaction with a saturated solution of Na₂S₂O₃. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by silica gel column chromatography to afford the polysubstituted pyrrole-2-carbaldehyde.[14]

Protocol 3: Organocatalytic [6+2] Cycloaddition of a Pyrrole-2-carbinol

This protocol is adapted from the work on enantioselective cycloadditions.[21]

-

Reaction Setup: To a vial, add the 1H-pyrrol-2-yl carbinol (1.0 equiv, 0.20 mmol), the aryl acetaldehyde (3.0 equiv, 0.60 mmol), the BINOL-phosphoric acid catalyst (10 mol %), and 4 Å molecular sieves (80 mg).

-

Solvent: Add the solvent (e.g., o-xylene, 2 mL).

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Purification: Directly purify the reaction mixture by flash column chromatography on silica gel to yield the 2,3-dihydro-1H-pyrrolizin-3-ol product. The diastereomeric and enantiomeric ratios can be determined by ¹H NMR and HPLC on a chiral stationary phase, respectively.[21]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. scribd.com [scribd.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. journal.uctm.edu [journal.uctm.edu]

- 14. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 16. quora.com [quora.com]

- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. youtube.com [youtube.com]

- 20. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. quora.com [quora.com]

- 24. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

The Genesis and Advancement of Dialkylpyrrole Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dialkylpyrrole aldehydes represent a pivotal class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. Their unique structural features and reactivity have paved the way for their use as versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. This in-depth technical guide elucidates the discovery and historical evolution of dialkylpyrrole aldehydes, detailing the seminal synthetic methodologies that have enabled their preparation. Furthermore, it explores their biological significance, shedding light on their interactions with cellular pathways and their potential as therapeutic agents. This document provides detailed experimental protocols for key synthetic transformations and presents quantitative data in a structured format to facilitate comparative analysis.

Discovery and Historical Context

The journey into the world of pyrrole derivatives began in the late 19th century with the pioneering work of German chemists Carl Paal and Ludwig Knorr.[1][2] In 1884, they independently reported methods for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds, a reaction now famously known as the Paal-Knorr synthesis.[1][3] This foundational work laid the groundwork for the systematic exploration of the pyrrole scaffold.

While the initial focus was on the synthesis of the core pyrrole ring, the introduction of a formyl group to create pyrrole aldehydes opened up new avenues for chemical exploration. The first synthesis of a pyrrole-2-carbaldehyde was achieved through the condensation of glucose and alkylamines under acidic conditions.[4] However, the deliberate and efficient synthesis of dialkylpyrrole aldehydes is most notably attributed to the advent of the Vilsmeier-Haack reaction. In 1927, Anton Vilsmeier and Albrecht Haack discovered that electron-rich aromatic and heteroaromatic compounds could be formylated using a reagent prepared from a substituted formamide and phosphorus oxychloride.[5] This reaction proved to be highly effective for the formylation of dialkylpyrroles, providing a direct and versatile route to this important class of compounds.

The Knorr pyrrole synthesis, also developed by Ludwig Knorr in 1884, provided another pathway to highly substituted pyrroles, which could then be functionalized to introduce an aldehyde group.[6][7] This method involves the reaction of an α-amino-ketone with a β-ketoester.[6] The 5-methyl group of a Knorr-synthesized pyrrole can be oxidized to an aldehyde functionality, further expanding the synthetic toolkit for accessing these compounds.[6]

Key Synthetic Methodologies

The synthesis of dialkylpyrrole aldehydes primarily relies on two classical and highly effective methods: the Paal-Knorr synthesis followed by formylation, and the direct formylation of a pre-formed dialkylpyrrole ring using the Vilsmeier-Haack reaction.

Paal-Knorr Synthesis of the Pyrrole Ring

The Paal-Knorr synthesis is a robust method for constructing the dialkylpyrrole core from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3] The reaction proceeds via the formation of a di-imine intermediate, which then cyclizes and dehydrates to yield the aromatic pyrrole ring.

Logical Workflow for Paal-Knorr Synthesis:

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most direct method for introducing a formyl group onto a dialkylpyrrole ring.[5] The reaction involves an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[5] The high reactivity of the pyrrole ring towards electrophilic attack makes this a highly efficient transformation.[8]

Experimental Workflow for Vilsmeier-Haack Formylation:

Experimental Protocols

Synthesis of 2,5-Dimethyl-1-phenylpyrrole via Paal-Knorr Reaction[9]

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, methanol, and one drop of concentrated hydrochloric acid.

-

Heat the mixture at reflux for 15 minutes.

-

Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M HCl.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture.

Expected Yield: Approximately 52% (178 mg).

Vilsmeier-Haack Formylation of Pyrrole to Pyrrole-2-carboxaldehyde[10]

Materials:

-

Dimethylformamide (DMF) (81 g, 1.1 moles)

-

Phosphorus oxychloride (169 g, 1.1 moles)

-

Ethylene dichloride (500 mL)

-

Pyrrole, freshly distilled (67 g, 1.0 mole)

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium carbonate

Procedure:

-

In a three-necked flask fitted with a stirrer, dropping funnel, and thermometer, place the dimethylformamide.

-

Cool the flask in an ice bath and add phosphorus oxychloride dropwise over 15 minutes, maintaining the internal temperature between 10–20°C.

-

Remove the ice bath and stir the mixture for an additional 15 minutes.

-

Replace the ice bath and add 250 mL of ethylene dichloride.

-

Once the internal temperature is below 5°C, add a solution of pyrrole in 250 mL of ethylene dichloride dropwise over 1 hour.

-

After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the reaction mixture and pour it into a large beaker containing ice and water.

-

Neutralize the mixture with a saturated aqueous sodium carbonate solution.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.

-

Distill off the solvents and purify the residue by vacuum distillation.

Expected Yield: 78–79% of pure 2-pyrrolealdehyde.

Quantitative Data Summary

| Compound Name | Synthesis Method | Starting Materials | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) | Reference |

| 2,5-Dimethyl-1-phenylpyrrole | Paal-Knorr | Aniline, Hexane-2,5-dione | ~52 | - | - | [9] |

| Pyrrole-2-carboxaldehyde | Vilsmeier-Haack | Pyrrole, DMF, POCl₃ | 78-79 | 44-45 | 78 @ 2 | [10] |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Vilsmeier-Haack (modified) | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | High | - | - | [11] |

Biological Significance and Signaling Pathways

Dialkylpyrrole aldehydes and their derivatives have emerged as compounds of significant interest in medicinal chemistry due to their diverse biological activities. The aldehyde functionality, while potentially contributing to cytotoxicity through adduct formation with proteins and DNA, also serves as a key handle for the synthesis of more complex and biologically active molecules.[12][13]

Aldehydes are known to modulate cellular signaling pathways, particularly those related to oxidative stress.[14][15] Aldehyde dehydrogenases (ALDHs) are a family of enzymes that detoxify aldehydes by oxidizing them to their corresponding carboxylic acids.[14] The expression and activity of ALDHs can be induced by aldehyde exposure, suggesting a feedback mechanism to mitigate cellular damage.[14][15] It is hypothesized that a threshold level of aldehydes is required to activate gene expression through pathways that may involve the covalent modification of transcription factors.[14]

Proposed Signaling Pathway Modulation by Aldehydes:

Furthermore, specific dialkylpyrrole aldehyde derivatives have shown promise in drug development. For instance, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of Sunitinib, a tyrosine kinase inhibitor used in cancer therapy.[11] This highlights the critical role of these seemingly simple building blocks in the creation of life-saving medicines.

Conclusion

The discovery and development of synthetic routes to dialkylpyrrole aldehydes have been instrumental in advancing the fields of organic chemistry and drug discovery. From the foundational Paal-Knorr and Knorr syntheses to the efficient Vilsmeier-Haack formylation, chemists have gained a powerful arsenal of tools to construct these versatile molecules. Their biological activities, though complex and sometimes associated with toxicity, also present opportunities for therapeutic intervention. As our understanding of the intricate signaling pathways modulated by these compounds grows, so too will their potential applications in the development of novel pharmaceuticals. The continued exploration of the synthesis and biological evaluation of dialkylpyrrole aldehydes is a promising frontier for scientific research.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. About: Paal–Knorr synthesis [dbpedia.org]

- 3. synarchive.com [synarchive.com]

- 4. mdpi.com [mdpi.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 8. jk-sci.com [jk-sci.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldehyde dehydrogenases may modulate signaling by lipid peroxidation-derived bioactive aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchwithrutgers.com [researchwithrutgers.com]

An In-depth Technical Guide to 3,4-diethyl-1H-pyrrole-2-carbaldehyde

This technical guide provides comprehensive information on the chemical properties, synthesis, and reaction pathways of 3,4-diethyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest to researchers and professionals in drug development and organic synthesis.

Core Compound Data

The fundamental molecular and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C9H13NO[1] |

| Molecular Weight | 151.21 g/mol [1] |

| CAS Number | 1006-26-4[1][2] |

Synthesis Methodology: The Vilsmeier-Haack Reaction

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[3][4][5][6] The reaction utilizes a Vilsmeier reagent, which is an iminium salt formed from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3).[3][4]

The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the pyrrole ring. Due to the electron-donating nature of the nitrogen atom, the formylation of pyrrole preferentially occurs at the C2 position.[5] The resulting iminium salt intermediate is then hydrolyzed to yield the final aldehyde product.[3][5]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a Pyrrole

The following is a general experimental protocol for the Vilsmeier-Haack formylation of a pyrrole substrate, which can be adapted for the synthesis of this compound starting from 3,4-diethyl-1H-pyrrole.

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl3) is then added dropwise while maintaining a low temperature (typically between 0-10°C).[7] The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent, a chloromethyliminium salt.[5][7]

-

Reaction with the Pyrrole Substrate: The starting pyrrole, in this case, 3,4-diethyl-1H-pyrrole, dissolved in a suitable solvent such as ethylene dichloride, is added to the cooled Vilsmeier reagent solution over a period of time.[7] After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction.[7]

-

Hydrolysis and Workup: The reaction mixture is then cooled and carefully poured into a solution of sodium acetate or another base in water to hydrolyze the intermediate iminium salt.[7] This step should be performed cautiously as it can be exothermic. The mixture is stirred vigorously to ensure complete hydrolysis.

-

Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane. The combined organic extracts are washed with a saturated sodium carbonate solution and then with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization to yield the pure this compound.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key chemical transformations and a conceptual workflow for the synthesis and analysis of this compound.

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Caption: A general experimental workflow for the synthesis and characterization of the target compound.

References

- 1. CAS No.1006-26-4 | 1H-Pyrrole-2-carboxaldehyde, 3,4-diethyl- | chem960.com [chem960.com]

- 2. This compound | 1006-26-4 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Solubility and Stability of 3,4-diethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of 3,4-diethyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for determining these critical physicochemical properties and offers a framework for data presentation and interpretation.

Physicochemical Properties

This compound is a crystalline solid. Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | Chem-Space |

| Molecular Weight | 151.21 g/mol | Chem-Space |

| Melting Point | 42-45 °C | ChemicalBook |

| Boiling Point | 244 °C | ChemicalBook |

| Flash Point | 107 °C | ChemicalBook |

| Density | 1.042 g/cm³ | ChemicalBook |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative assessment can be inferred from the behavior of similar pyrrole-based compounds. Generally, pyrrole-2-carboxaldehyde is soluble in organic solvents like chloroform, dimethyl sulfoxide (DMSO), and methanol, and insoluble in water.[1][2]

To obtain precise quantitative data, the following experimental protocol is recommended.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide, chloroform, ethyl acetate, hexane)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a known volume of each solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.

Data Presentation: Solubility of this compound

The results of the solubility studies should be presented in a clear and organized manner, as shown in the example table below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Isopropanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined |

Stability Profile

The chemical stability of this compound is a crucial factor for its storage, handling, and application. Pyrrole compounds, in general, can be susceptible to degradation by light, air (oxidation), and acidic conditions.[3] Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[4]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and UV exposure

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Store the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Store the solution at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period.

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

Data Presentation: Stability of this compound

The results from the forced degradation studies should be tabulated to show the percentage of the compound remaining under each stress condition.

| Stress Condition | Duration | Temperature | % Assay of this compound | Observations (e.g., number of degradants) |

| 0.1 M HCl | 24 hours | 60°C | Data to be determined | Data to be determined |

| 0.1 M NaOH | 24 hours | 60°C | Data to be determined | Data to be determined |

| 3% H₂O₂ | 24 hours | Room Temp. | Data to be determined | Data to be determined |

| Thermal (Solid) | 7 days | 80°C | Data to be determined | Data to be determined |

| Photostability (Solid) | Per ICH Q1B | Controlled | Data to be determined | Data to be determined |

| Photostability (Solution) | Per ICH Q1B | Controlled | Data to be determined | Data to be determined |

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Forced Degradation Stability Testing.

References

- 1. Pyrrole-2-carboxaldehyde, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

Electrophilic Substitution on the 3,4-Diethylpyrrole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Diethylpyrrole is a crucial heterocyclic building block, particularly in the synthesis of porphyrins, dyes, and pharmacologically active compounds. Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution. This guide provides an in-depth analysis of the core principles governing these reactions, focusing on regioselectivity and practical application. Detailed experimental protocols for key transformations—formylation, nitration, halogenation, and acylation—are presented, supported by quantitative data and mechanistic diagrams to facilitate laboratory application and further research.

Core Principles: Reactivity and Regioselectivity

The pyrrole ring is a π-excessive system, meaning the five-membered ring contains six π-electrons delocalized over five atoms. The nitrogen atom's lone pair participates in the aromatic system, significantly increasing the electron density of the ring carbons and rendering them highly nucleophilic. This makes pyrroles substantially more reactive towards electrophiles than benzene.

Electrophilic attack on the 3,4-diethylpyrrole ring occurs exclusively at the unsubstituted α-positions (C2 and C5). This regioselectivity is dictated by the superior stability of the resulting carbocation intermediate (also known as the arenium ion or sigma complex). Attack at an α-position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three stabilizing resonance structures. In contrast, attack at a β-position only allows for delocalization across two carbon atoms, yielding a less stable intermediate with only two resonance structures.

Caption: α-Attack leads to a more stabilized intermediate.

Key Electrophilic Substitution Reactions

Due to the high reactivity of the 3,4-diethylpyrrole ring, electrophilic substitutions can often be carried out under mild conditions, avoiding the strong Lewis acids or harsh reagents typically required for benzene chemistry.

Data Summary

The following table summarizes common electrophilic substitution reactions on 3,4-diethylpyrrole.

| Reaction Type | Electrophile Source | Typical Reagents | Expected Product | Reported Yield |

| Formylation | Vilsmeier Reagent | POCl₃, DMF | 3,4-Diethyl-1H-pyrrole-2-carbaldehyde | High |

| Nitration | Nitronium ion (NO₂⁺) | Conc. HNO₃, Ac₂O | 3,4-Diethyl-2-nitro-1H-pyrrole | ~45%[1] |

| Bromination | Electrophilic Bromine | N-Bromosuccinimide (NBS), DMF | 2-Bromo-3,4-diethyl-1H-pyrrole | Moderate-High |

| Acylation | Acylium ion (RCO⁺) | Acetic Anhydride (Ac₂O), Pyridine | 2-Acetyl-3,4-diethyl-1H-pyrrole | Moderate |

Experimental Protocols

The following protocols are representative procedures for the electrophilic substitution on 3,4-diethylpyrrole. Standard laboratory safety precautions should be followed.

Vilsmeier-Haack Formylation

This reaction introduces a formyl (-CHO) group at an α-position, a critical step in the synthesis of many porphyrin systems. The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Caption: Mechanism of Vilsmeier-Haack formylation.

Protocol:

-

To a flask maintained under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (DMF, 1.2 eq).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the stirred DMF.

-

Allow the mixture to stir at 0 °C for 15-30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Prepare a solution of 3,4-diethylpyrrole (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 1-2 hours.[2] Monitor the reaction progress by TLC.

-

Cool the mixture to room temperature and pour it slowly into a beaker containing ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.

-

Stir the resulting mixture for 30 minutes until the hydrolysis is complete.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Nitration

Due to the ring's sensitivity to strong acids, nitration is performed using a milder nitrating agent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride.

Protocol: [1]

-

In a flask, cool acetic anhydride (Ac₂O, approx. 10-15 volumes based on pyrrole) to -5 °C using a brine/ice bath.

-

Slowly add concentrated nitric acid (HNO₃, 2.0 eq) dropwise to the cold, stirred acetic anhydride. Maintain the temperature below 0 °C.

-

Stir this mixture at -5 °C for 45 minutes to generate acetyl nitrate.

-

In a separate flask, dissolve 3,4-diethylpyrrole (1.0 eq) in cold acetic anhydride (approx. 10 volumes).

-

Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution, ensuring the temperature remains at -5 °C.

-

Stir the reaction mixture at -5 °C for 3 hours, then allow it to warm to room temperature and stir for an additional hour.

-

Carefully quench the reaction by pouring it over a large amount of crushed ice.

-

Neutralize the mixture to a pH of ~5-7 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂) (3-5x).

-

Combine the organic extracts, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography (silica gel, e.g., gradient elution with methanol in dichloromethane) to afford 3,4-diethyl-2-nitro-1H-pyrrole.

Bromination

Direct bromination with Br₂ can lead to polymerization and polybromination. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine for activated aromatic rings.[3]

Protocol:

-

Dissolve 3,4-diethylpyrrole (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or THF in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS, 1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether).

-

Separate the layers. Extract the aqueous layer with additional organic solvent (2x).

-

Combine the organic layers and wash with a dilute aqueous solution of sodium thiosulfate (to remove any residual bromine), followed by water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 2-bromo-3,4-diethyl-1H-pyrrole. For the synthesis of 2,5-dibromo-3,4-diethylpyrrole, >2.0 equivalents of NBS can be used.

Friedel-Crafts Acylation

The high nucleophilicity of the pyrrole ring often allows for acylation without a strong Lewis acid catalyst, which can prevent polymerization. Using acetic anhydride in a basic solvent like pyridine is a common method.[4]

Protocol:

-

Dissolve 3,4-diethylpyrrole (1.0 eq) in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add acetic anhydride (Ac₂O, 1.5 eq) dropwise to the solution.

-

Allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material (typically several hours to overnight).

-

Quench the reaction by the slow addition of methanol or water.

-

Remove the pyridine by co-evaporation with a high-boiling solvent like toluene under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to isolate 2-acetyl-3,4-diethyl-1H-pyrrole.

General Experimental Workflow

The successful execution of these substitution reactions typically follows a consistent workflow, from reaction setup through to purification and analysis of the final product.

Caption: A standard workflow for synthesis and purification.

References

Methodological & Application

Application Notes and Protocols for the Use of Pyrrole Derivatives in Porphyrin Synthesis

Introduction

This document provides detailed application notes and protocols for the synthesis of a structurally related and well-characterized porphyrin, Etioporphyrin I , which features a similar β-diethyl substitution pattern. The protocols described herein are based on established literature for the synthesis of β-octaalkyl-substituted porphyrins via monopyrrole tetramerization, a foundational method in porphyrin chemistry. These notes will be valuable for researchers, scientists, and drug development professionals working with synthetic porphyrins.

Application Note: Synthesis of β-Octaalkyl-Substituted Porphyrins

1. Overview

β-octaalkyl-substituted porphyrins, such as the etioporphyrins, are a class of synthetic porphyrins that serve as important models for naturally occurring porphyrins like heme and chlorophyll. Their periphery, fully substituted with alkyl groups, grants them high stability and solubility in organic solvents, making them ideal scaffolds for studies in coordination chemistry, photophysics, and as building blocks in supramolecular chemistry and materials science.

2. Synthetic Strategy: Monopyrrole Tetramerization

A common and effective method for synthesizing symmetrically substituted β-octaalkyl porphyrins is the acid-catalyzed tetramerization of a suitable monopyrrole precursor.[1] This approach involves the self-condensation of four molecules of a pyrrole, typically bearing functional groups at the α-positions that facilitate linkage, to form the porphyrin macrocycle.

For the synthesis of etioporphyrins, a pyrrole with one methyl and one ethyl group at the β-positions is used. The challenge with this approach, when the β-substituents are different, is the formation of a mixture of constitutional isomers, known as "type-isomers".

3. The "Type-Isomer Problem"

When a monopyrrole with two different β-substituents (e.g., methyl and ethyl) undergoes tetramerization, four different constitutional isomers of the resulting etioporphyrin can be formed, designated as types I, II, III, and IV.[1] These isomers differ in the relative arrangement of the methyl and ethyl groups around the porphyrin core.

-

Etioporphyrin I: Symmetrical arrangement (Me, Et, Me, Et, Me, Et, Me, Et).

-

Etioporphyrin II: Symmetrical arrangement (Me, Et, Et, Me, Me, Et, Et, Me).

-

Etioporphyrin III: Asymmetrical arrangement, corresponding to the substitution pattern of protoporphyrin IX found in nature.

-

Etioporphyrin IV: Asymmetrical arrangement.

Acid-catalyzed tetramerization of a pyrrole such as 4-ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acid has been shown to produce a statistical mixture of all four etioporphyrin isomers.[2] Achieving a regiochemically pure single isomer often requires more complex, multi-step synthetic strategies, such as the [2+2] condensation of dipyrromethanes or the cyclization of a linear tetrapyrrole. However, for applications where a mixture of isomers is acceptable or can be separated, monopyrrole tetramerization offers a straightforward route.

Experimental Protocols

This protocol describes the synthesis of a mixture of etioporphyrin isomers via the acid-catalyzed tetramerization of a monopyrrole, based on procedures reported in the literature.[2]

Protocol 1: Synthesis of Etioporphyrin Isomers by Monopyrrole Tetramerization

Materials:

-

4-ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acid (precursor monopyrrole)

-

Acetic acid, glacial

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Nitrogen gas (N₂)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

-

UV-Vis spectrophotometer

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the precursor monopyrrole, 4-ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acid, in glacial acetic acid. The concentration should be approximately 0.1 M.

-

Inert Atmosphere: Purge the reaction flask with nitrogen gas for 10-15 minutes to remove oxygen, which can interfere with the reaction and lead to side products.

-

Condensation: Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere. Maintain reflux for 1-2 hours. The color of the solution will darken significantly as the porphyrinogen is formed and subsequently oxidized.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots, diluting them in chloroform, and measuring the UV-Vis spectrum. The appearance and growth of the characteristic Soret band around 400 nm and Q-bands between 500-700 nm indicate porphyrin formation.

-

Work-up: After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Purification:

-

Dissolve the crude residue in a minimal amount of chloroform.

-

Prepare a silica gel column using a suitable solvent system, such as chloroform or a chloroform/hexane mixture.

-

Load the crude product onto the column and elute with the chosen solvent. The main porphyrin fraction will be visible as a colored band.

-

Collect the porphyrin fraction and evaporate the solvent.[2]

-

-

Crystallization: Recrystallize the purified porphyrin from a chloroform-methanol solvent system to obtain the product as a crystalline solid.[2]

-

Characterization: Confirm the identity and purity of the etioporphyrin product using UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry.

Data Presentation

The following tables summarize key quantitative data for Etioporphyrin I, which is the symmetrical isomer often targeted in specific syntheses.

Table 1: Physicochemical Properties of Etioporphyrin I

| Property | Value | Reference |

| CAS Number | 448-71-5 | [3] |

| Molecular Formula | C₃₂H₃₈N₄ | [3][4] |

| Molecular Weight | 478.68 g/mol | [3][4] |

| Appearance | Purplish-red crystalline solid | |

| Solubility | Soluble in chloroform, dichloromethane |

Table 2: Representative Spectroscopic Data for Etioporphyrin I

| Technique | Solvent | Wavelengths (λ_max, nm) or Chemical Shifts (δ, ppm) | Reference |

| UV-Vis | CHCl₃ | Soret (B) band: ~400 nm Q-bands: ~498, 532, 567, 621 nm | [5] |

| ¹H NMR | CDCl₃ | meso-H: ~10.0 ppm (s, 4H) -CH₂-: ~4.0 ppm (q, 8H) -CH₃ (from ethyl): ~1.8 ppm (t, 12H) -CH₃ (pyrrole): ~3.6 ppm (s, 12H) NH: ~ -3.8 ppm (s, 2H) |

(Note: Exact spectroscopic values can vary slightly depending on the solvent and concentration.)

Visualizations

Diagram 1: General Workflow for Monopyrrole-based Porphyrin Synthesis

Caption: Workflow for porphyrin synthesis and purification.

Diagram 2: Formation of Etioporphyrin Type Isomers